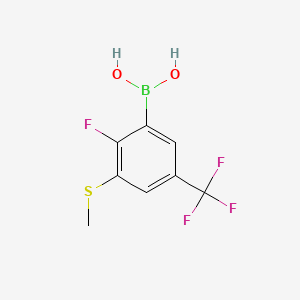
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine, methylthio, and trifluoromethyl groups on a phenyl ring
Métodos De Preparación
The synthesis of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated and trifluoromethylated aromatic compounds.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine and trifluoromethyl groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry for the development of new therapeutics.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The fluorine, methylthio, and trifluoromethyl groups on the aromatic ring contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar compounds to (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid include:
(2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid: Lacks the methylthio group, which may affect its reactivity and applications.
(3-(Methylthio)-5-(trifluoromethyl)phenyl)boronic acid: Lacks the fluorine atom, which may influence its chemical properties and reactivity.
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid:
The uniqueness of this compound lies in the combination of fluorine, methylthio, and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C8H7BF4O2S |
|---|---|
Peso molecular |
254.01 g/mol |
Nombre IUPAC |
[2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2S/c1-16-6-3-4(8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3 |
Clave InChI |
BSLFILBGMCDDMI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)SC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

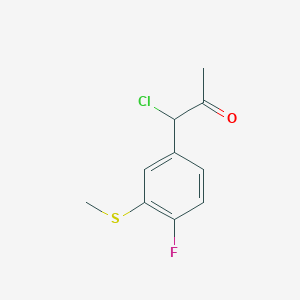
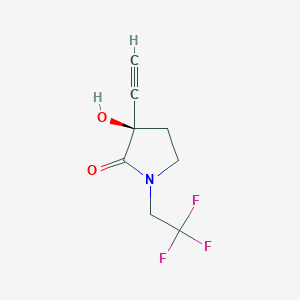
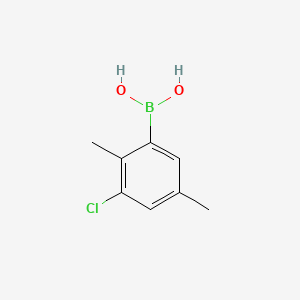
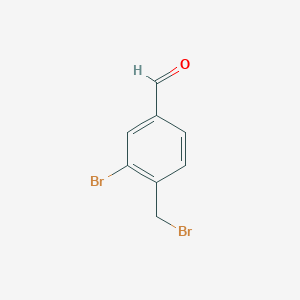
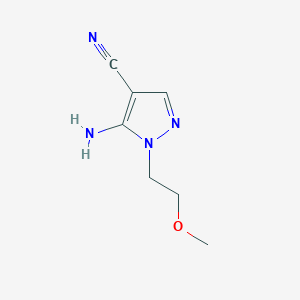
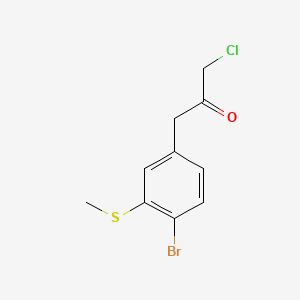
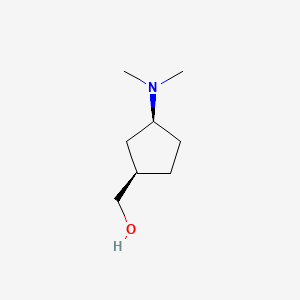
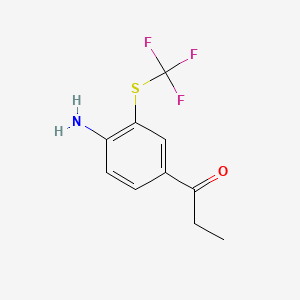
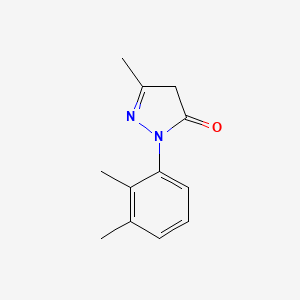
![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
